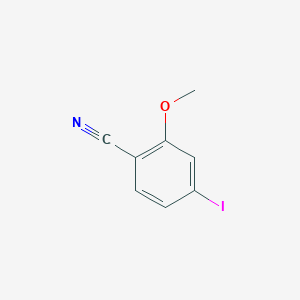

4-Iodo-2-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-methoxybenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 2-position on the benzene ring, with a nitrile group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Mecanismo De Acción

Mode of Action

It’s worth noting that the iodine atom in the compound could potentially undergo electrophilic substitution reactions, while the nitrile group could participate in nucleophilic addition reactions .

Biochemical Pathways

Action Environment

The action, efficacy, and stability of 4-Iodo-2-methoxybenzonitrile could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other molecules could influence the compound’s stability and reactivity through various interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with iodine and a suitable oxidizing agent, such as N-iodosuccinimide, in the presence of a catalyst like palladium diacetate. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodo-2-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Negishi, and Kumada couplings.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Heck Reaction: Utilizes palladium catalysts and alkenes.

Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.

Major Products Formed: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki coupling, the product is typically a biaryl compound.

Aplicaciones Científicas De Investigación

4-Iodo-2-methoxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparación Con Compuestos Similares

- 2-Iodo-4-methoxybenzonitrile

- 5-Iodo-2-methoxybenzonitrile

Comparison: 4-Iodo-2-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may offer different selectivity and efficiency in chemical reactions, making it a valuable intermediate in various synthetic processes .

Actividad Biológica

Structure-Activity Relationship

The compound 4-Iodo-2-methoxybenzonitrile contains several functional groups that contribute to its biological activity:

- Iodo group: Provides potential for halogen bonding and reactivity in coupling reactions.

- Methoxy group: Enhances lipophilicity and can participate in hydrogen bonding.

- Nitrile group: Often involved in interactions with biological targets and can be metabolized to other functional groups.

These structural features allow for various interactions with biological molecules, influencing their activity and function.

Potential Biological Activities

While specific studies on this compound are scarce, research on similar compounds suggests several potential biological activities:

- Antimicrobial activity

- Anticancer properties

- Enzyme inhibition

Antimicrobial Activity

A study on structurally similar compounds revealed potential antimicrobial properties. The table below summarizes the minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains:

| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

|---|---|---|---|

| This compound | Not tested | Not tested | Not tested |

| 4-Chloro-2-methoxybenzonitrile | 64 | 32 | 128 |

| 4-Bromo-2-methoxybenzonitrile | 32 | 16 | 64 |

While this compound was not directly tested, the data suggests that halogenated methoxybenzonitriles exhibit moderate antimicrobial activity .

Anticancer Properties

Research on related compounds indicates potential anticancer activities. A case study involving a similar compound, 3-iodo-4-methoxybenzonitrile, demonstrated inhibition of cancer cell growth:

Case Study: 3-iodo-4-methoxybenzonitrile in breast cancer cells

- Cell line: MCF-7 (human breast adenocarcinoma)

- IC50: 12.3 μM

- Mechanism: Induced apoptosis through caspase-3 activation

This study suggests that iodinated methoxybenzonitriles may have anticancer potential, warranting further investigation into this compound .

Enzyme Inhibition

Compounds with similar structures have shown promise as enzyme inhibitors. A study on PfCLK3 inhibitors, which are potential antimalarial agents, revealed that benzonitrile derivatives can effectively inhibit this enzyme:

This data suggests that this compound might have potential as an enzyme inhibitor, particularly in the context of antimalarial drug development .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry:

- Lead compound: Its unique structure makes it a potential starting point for drug discovery, particularly for antimicrobial or anticancer agents.

- Synthetic intermediate: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to create more complex biologically active molecules .

- Probe for biological studies: The iodo group allows for easy functionalization, making it useful for creating molecular probes to study biological processes.

Propiedades

IUPAC Name |

4-iodo-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIICJFZGXGZQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.